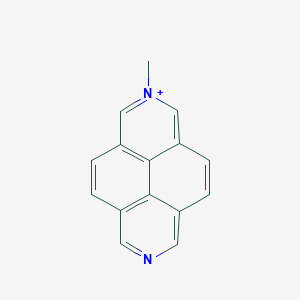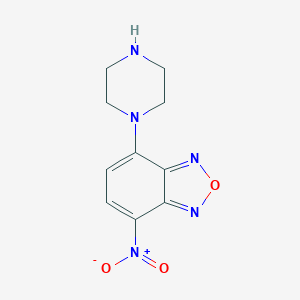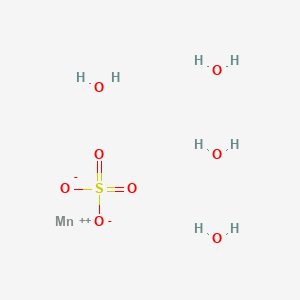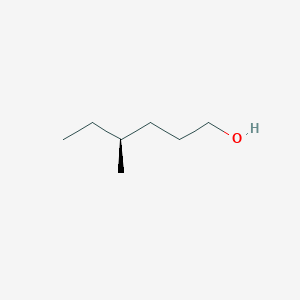
4-Propylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylpyridine-2,3-diamine, also known as 4-PPD, is a chemical compound that has been widely used in the rubber industry as an antioxidant to prevent the degradation of rubber products. However, recent scientific research has shown that 4-PPD has potential applications in the field of medicine due to its unique biochemical and physiological properties.
Mecanismo De Acción
The mechanism of action of 4-Propylpyridine-2,3-diamine is not yet fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
4-Propylpyridine-2,3-diamine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Propylpyridine-2,3-diamine in lab experiments is its low toxicity. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 4-Propylpyridine-2,3-diamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring its potential as an anti-cancer agent. Finally, further research is needed to fully understand its mechanism of action and how it can be used to target specific pathways in cells.
In conclusion, 4-Propylpyridine-2,3-diamine is a chemical compound that has potential applications in the field of medicine due to its unique biochemical and physiological properties. While its mechanism of action is not yet fully understood, recent scientific research has shown that it has anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 4-Propylpyridine-2,3-diamine involves the reaction of 4-aminopyridine with propionaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
Recent studies have shown that 4-Propylpyridine-2,3-diamine has potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to have a positive effect on the cardiovascular system.
Propiedades
Número CAS |
135070-77-8 |
|---|---|
Nombre del producto |
4-Propylpyridine-2,3-diamine |
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-propylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3/c1-2-3-6-4-5-11-8(10)7(6)9/h4-5H,2-3,9H2,1H3,(H2,10,11) |
Clave InChI |
QLUQKHWXZSHTAD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC=C1)N)N |
SMILES canónico |
CCCC1=C(C(=NC=C1)N)N |
Sinónimos |
2,3-Pyridinediamine, 4-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




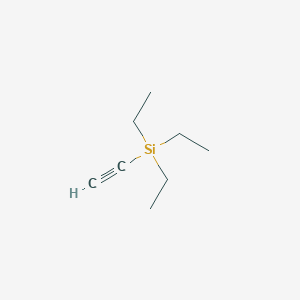
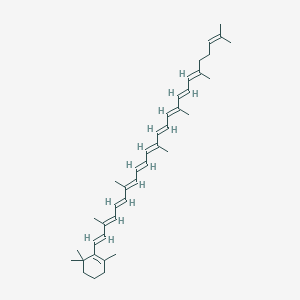
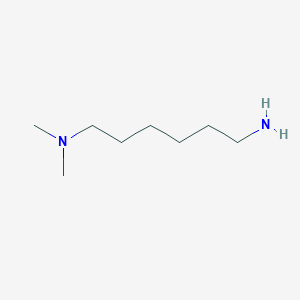


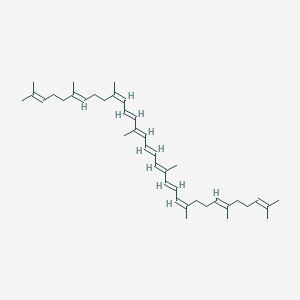
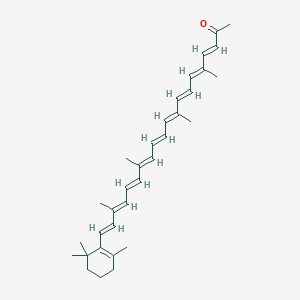
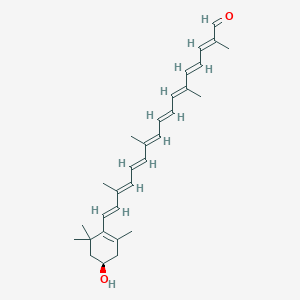
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
